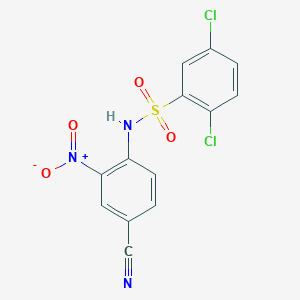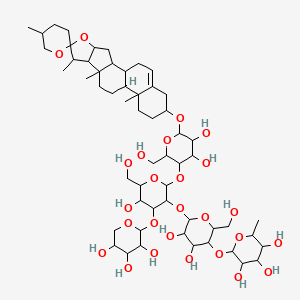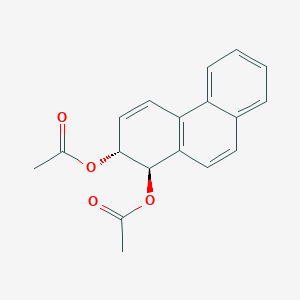
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring substituted with a methyl group at the 1-position and a 2-methylpropyl group at the 3-position. The presence of the 2,5-dione functional group adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and suitable alkylating agents.
Alkylation: The piperazine ring is alkylated at the 1-position using a methylating agent, such as methyl iodide, under basic conditions.
Substitution: The 3-position of the piperazine ring is then substituted with a 2-methylpropyl group using a suitable alkylating agent, such as 2-methylpropyl bromide.
Oxidation: The final step involves the oxidation of the piperazine ring to introduce the 2,5-dione functional group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the alkylation and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to convert the 2,5-dione group to other functional groups, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions at the piperazine ring or the alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biochemical pathways.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl and 2-methylpropyl groups, along with the 2,5-dione functional group, makes this compound a valuable target for research and development.
特性
CAS番号 |
60421-32-1 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
(3S)-1-methyl-3-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)4-7-9(13)11(3)5-8(12)10-7/h6-7H,4-5H2,1-3H3,(H,10,12)/t7-/m0/s1 |
InChIキー |
RNDRXVRXVGJIPR-ZETCQYMHSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N(CC(=O)N1)C |
正規SMILES |
CC(C)CC1C(=O)N(CC(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)


![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)



![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)


